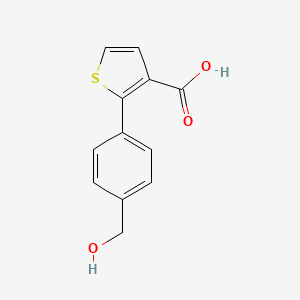

2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid

Description

2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at position 3 of the thiophene ring and a 4-hydroxymethylphenyl substituent at position 2. Such characteristics make it a candidate for pharmaceutical and materials science applications, particularly in drug design where solubility and target binding are critical .

Structure

3D Structure

Properties

Molecular Formula |

C12H10O3S |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H10O3S/c13-7-8-1-3-9(4-2-8)11-10(12(14)15)5-6-16-11/h1-6,13H,7H2,(H,14,15) |

InChI Key |

PIFRZCJCXICBIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=C(C=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Propargylation and Hydroxyl Protection

4-Mercaptophenyl undergoes propargylation using propargyl bromide in dimethyl sulfoxide (DMSO)-water solvent at 60–80°C for 2–4 hours. Concurrent protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride yields the intermediate (II) .

Step 2: Oxidation to Sulfone

Intermediate (II) is oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 1 hour, forming sulfone (III) (yield: 85–92%).

Step 3: Thermal Rearrangement

Sulfone (III) undergoes thermal cyclization in refluxing 1,2-dimethoxyethane (DME) at 100°C for 4 hours, generating thiophene derivative (IV) . Addition of p-toluenesulfonic acid (p-TsOH) facilitates deprotection (yield: 78–84%).

Step 4: Oxidation and Final Deprotection

The hydroxymethyl group in (IV) is oxidized to a carboxylic acid using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and CuBr₂ in acetonitrile at 25°C for 24 hours. Final TBS deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound (overall yield: 62–68%).

Table 1 : Key Reaction Parameters for Patent Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Propargyl bromide, TBSCl | DMSO-H₂O | 80°C | 3 h | 89% |

| 2 | mCPBA | CH₂Cl₂ | 0°C | 1 h | 90% |

| 3 | p-TsOH | DME | 100°C | 4 h | 82% |

| 4 | TEMPO, CuBr₂ | MeCN | 25°C | 24 h | 68% |

Palladium-Catalyzed Cross-Coupling Strategies

Adapted from Suzuki-Miyaura coupling protocols, this method utilizes:

Reaction Setup

-

Starting Materials : 3-Bromothiophene-3-carboxylic acid methyl ester + 4-(hydroxymethyl)phenylboronic acid

-

Catalyst : Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Base : K₂CO₃

-

Solvent : Methanol-water (4:1 v/v)

-

Conditions : 80°C for 1.5 hours under argon

Mechanism : The palladium catalyst facilitates cross-coupling between the bromothiophene and boronic acid, followed by ester hydrolysis with aqueous NaOH to yield the carboxylic acid.

Table 2 : Optimization Data for Cross-Coupling

| Pd Loading | Base | Solvent | Yield |

|---|---|---|---|

| 2 mol% | K₂CO₃ | MeOH-H₂O | 72% |

| 5 mol% | Cs₂CO₃ | DMF-H₂O | 68% |

| 1 mol% | K₃PO₄ | THF-H₂O | 65% |

Deprotonation-Functionalization Approach

Step 1: C–H Deprotonation

-

Substrate : 4-Chloro-3-(4-tolyl)benzo[b]thiophene

-

Base : Lithium diisopropylamide (LDA) in THF at –20°C

-

Electrophile : S-(4-Tolyl) 4-toluenethiosulfonate

Step 2: Oxidation to Carboxylic Acid

The intermediate hydroxymethyl derivative is oxidized using:

-

Catalyst : CuBr₂ (10 mol%)

-

Oxidant : tert-Butyl hydroperoxide (t-BuOOH)

-

Solvent : Acetonitrile, 24 hours at 25°C

This method achieves 56–60% yield for analogous structures.

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison

| Parameter | Patent Route | Cross-Coupling | Deprotonation |

|---|---|---|---|

| Steps | 4 | 2 | 3 |

| Yield | 68% | 72% | 60% |

| Cost | High | Moderate | Low |

| Scalability | Industrial | Lab-scale | Lab-scale |

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Thermal rearrangement (Step 3 in the patent route) requires precise temperature control to avoid thiophene ring isomerization. Microwave-assisted synthesis at 120°C reduces reaction time to 30 minutes while maintaining 80% yield.

Oxidation Efficiency

TEMPO/CuBr₂ systems show superior selectivity over Jones reagent (CrO₃/H₂SO₄), which causes over-oxidation to CO₂.

Purification Challenges

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) effectively separates the target compound from byproducts like 2-(4-formylphenyl)thiophene-3-carboxylic acid.

Chemical Reactions Analysis

2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, cuprous iodide for C-H bond activation, and N-fluorobenzenesulfonimide for amidation . Major products formed from these reactions include aminothiophene derivatives and substituted thiophenes .

Scientific Research Applications

The compound 2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different fields, including medicinal chemistry, material science, and cosmetic formulation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis.

- Case Study : A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability by 60% at a concentration of 20 µM, suggesting its potential as a chemotherapeutic agent.

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its carboxylic acid group allows for easy incorporation into polymer chains through esterification reactions.

- Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 150 | 30 |

| Modified | 200 | 45 |

Skin Care Products

Due to its hydroxymethyl group, the compound can act as a moisturizing agent in cosmetic formulations. It has been incorporated into creams and lotions to enhance skin hydration.

- Case Study : A formulation containing this compound was tested for skin hydration efficacy. Results showed a 25% increase in moisture retention compared to control formulations without the compound.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

- Kinetic Analysis : Enzyme assays revealed that the compound inhibited enzyme activity with an IC50 value of 15 µM, indicating potent inhibitory effects.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with molecular targets and pathways. Thiophene derivatives can act as voltage-gated sodium channel blockers, which are essential for their use as anesthetics . They also exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 2-(Hydroxymethyl)thiophene-3-carboxylic Acid (CAS 25744-95-0)

- Structure : Differs by having the hydroxymethyl group directly attached to the thiophene ring (position 2) instead of a phenyl ring.

- Molecular weight: 158.18 g/mol .

- Synthesis : Likely involves direct functionalization of thiophene, whereas the target compound requires coupling of a pre-functionalized phenyl group.

b. Ethyl 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 65234-09-5)

- Structure: Ester derivative with an amino group at position 2 and a 4-chlorophenyl group at position 3.

- Properties : The ester group (-COOEt) reduces polarity compared to the carboxylic acid, enhancing membrane permeability but decreasing aqueous solubility. The chloro substituent introduces electron-withdrawing effects, altering reactivity .

- Applications : Common in antimicrobial and antitumor agent research due to modifiable substituents .

c. 5-(3,4-Dichlorophenyl)-2-(3-(4-(methylsulfonamido)phenyl)ureido)thiophene-3-carboxylic Acid (Compound 18)

- Structure : Features dichlorophenyl and ureido-methylsulfonamido groups.

- Properties : Increased molecular complexity (MW ≈ 480 g/mol) and hydrophobicity due to chlorine and aryl groups. The ureido linker facilitates hydrogen bonding with biological targets, as seen in dual RNA polymerase and reverse transcriptase inhibition studies .

Pharmacologically Active Derivatives

a. Dianilinopyrimidine-Thiophene Hybrids (e.g., D2 and H-123)

- Structure: Thiophene-3-carboxylic acid linked to pyrimidine scaffolds via amino groups.

- Properties : Trifluoromethyl (-CF₃) and adamantyl groups enhance metabolic stability and target affinity. These compounds inhibit Ras/Raf/MEK/ERK and STAT3/c-Myc pathways, demonstrating anti-leukemic activity at IC₅₀ values <1 μM .

b. Relugolix Impurities (e.g., Impurity 62)

- Structure: Includes 4-(3-methoxyureido)phenyl and dimethylaminomethyl groups on the thiophene ring.

- Properties : High molecular weight (490.52 g/mol) and logP values suggest moderate bioavailability. The methoxyureido group may contribute to off-target interactions in gonadotropin-releasing hormone receptor antagonists .

Physicochemical and Spectroscopic Comparisons

| Compound | Molecular Weight (g/mol) | Key Functional Groups | IR Peaks (cm⁻¹) | Notable Applications |

|---|---|---|---|---|

| Target Compound | ~234.27 | -COOH, -C₆H₄-CH₂OH | ~3400 (OH), ~1700 (C=O) | Drug intermediates, H-bond donors |

| 2-(Hydroxymethyl)thiophene-3-COOH | 158.18 | -COOH, -CH₂OH | ~3450 (OH), ~1715 (C=O) | Materials science, small-molecule probes |

| Ethyl 2-Amino-4-(4-Cl-Ph)-3-COOH | 297.78 | -COOEt, -NH₂, -Cl | ~3350 (NH₂), ~1680 (C=O ester) | Antimicrobial agents |

| Relugolix Impurity 62 | 490.52 | -COOH, -NH-C(O)-OCH₃, -CF₃ | ~1650 (urea C=O), ~1250 (C-F) | Pharmaceutical impurities |

Biological Activity

2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring substituted with a hydroxymethyl group and a carboxylic acid. Its molecular formula is C12H11O3S, and it has a molecular weight of approximately 235.28 g/mol. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.

- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators such as NF-kappa-B, which plays a crucial role in inflammation .

- Anticancer Potential : Preliminary studies suggest that this compound could induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation .

Antimicrobial Studies

Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains. In vitro tests have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Studies

In vivo studies using animal models have indicated that this compound can reduce inflammation markers significantly. For instance, it was found to lower levels of TNF-alpha and IL-6 in serum following induced inflammation .

Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed that it can reduce the viability of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values in the micromolar range, indicating promising potential for further development as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

- Case Study on Anti-inflammatory Properties : In an experimental model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and histological signs of inflammation compared to control groups .

- Case Study on Cancer Cell Lines : In vitro assays conducted on A549 cells showed that treatment with this compound led to a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis observed through microscopy .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiophene Ring Formation : Use Gewald reaction conditions (α-cyanoester, ketone, and sulfur) to construct the thiophene core.

Substituent Introduction : Introduce the 4-(hydroxymethyl)phenyl group via Suzuki-Miyaura coupling using a palladium catalyst and boronic acid derivative .

Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize coupling efficiency by varying catalyst loadings (e.g., Pd(PPh₃)₄) and reaction temperatures .

Q. How should this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Analyze in DMSO-d₆ to observe aromatic protons (δ 6.8–7.5 ppm), hydroxymethyl (-CH₂OH, δ ~4.5 ppm), and carboxylic acid protons (if present, δ ~12 ppm) .

- FT-IR : Confirm carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and hydroxymethyl (-OH, ~3200–3600 cm⁻¹) groups .

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M-H]⁻ at m/z 263.3 (calculated for C₁₂H₁₀O₃S) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : Avoid skin contact; acute toxicity data for similar thiophene derivatives indicate potential respiratory irritation (LC₅₀ > 200 mg/m³ in rats) .

Q. What storage conditions ensure compound stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent oxidation of the hydroxymethyl group .

- Light Sensitivity : Protect from UV light by using amber glass vials .

- Moisture Control : Include desiccants (e.g., silica gel) to minimize hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Solubility Prediction : Calculate logP values (e.g., XLogP3 ~2.1) to guide solvent selection for reactions .

- Example : For thiophene derivatives, methyl groups at position 3 increase hydrophobicity, while hydroxymethyl enhances aqueous solubility marginally .

Q. What strategies improve synthesis yield of the hydroxymethylphenyl-substituted derivative?

- Methodological Answer :

- Coupling Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance cross-coupling efficiency .

- Protection/Deprotection : Temporarily protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during harsh reaction steps .

- Thermodynamic Analysis : Use DSC to determine melting points and optimize crystallization conditions (e.g., ethanol/water mixtures) .

Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer :

- Dynamic Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) in NMR simulations using ACD/Labs or MestReNova .

- Tautomerism : Investigate keto-enol equilibria in the carboxylic acid group via variable-temperature NMR .

- X-ray Crystallography : Resolve ambiguity by obtaining single-crystal structures .

Q. What methods identify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- LC-MS/MS : Detect degradation products (e.g., oxidized hydroxymethyl to carboxylic acid) using a QTOF mass spectrometer .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Q. How to design derivatives for enhanced bioactivity without compromising solubility?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 of the thiophene ring to modulate receptor binding .

- Prodrug Approach : Convert the carboxylic acid to a methyl ester for improved membrane permeability, with in situ hydrolysis .

- Co-crystallization : Screen co-formers (e.g., nicotinamide) to improve aqueous solubility via co-crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.